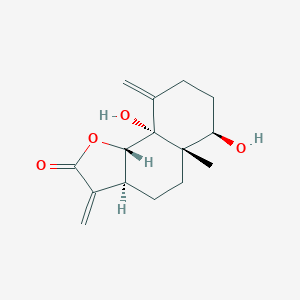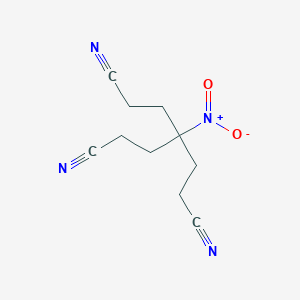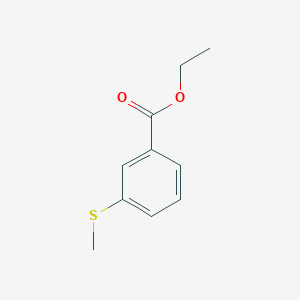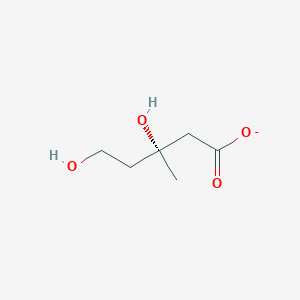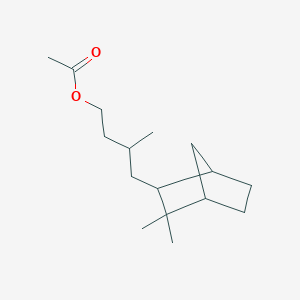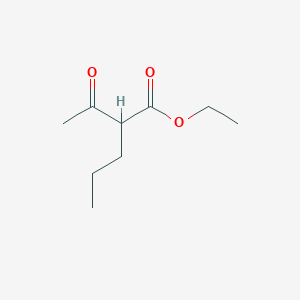
Methanesulfonyl azide
概要
説明
Methanesulfonyl azide is a chemical compound of interest in various fields of chemistry due to its unique properties and applications. In both gas phase and solid state, the azide exhibits a single conformation with the azido ligand being synperiplanar to one of the two S=O groups .
Synthesis Analysis
The synthesis of α-diazo ketones, which are widely used in organic synthesis, involves the base-promoted reaction of sulfonyl azides with β-dicarbonyl and other active methylene compounds . The Staudinger reaction between methanesulfonyl azide and the trivalent phosphite intermediate produced upon phosphoramidite coupling has been used to introduce the MsPA linkage into antisense oligonucleotides .Molecular Structure Analysis
The molecular structure of methanesulfonyl azide has been characterized in a neat form by IR (gas, matrix-isolation) and Raman (solid) spectroscopy, and its structure has been established by X-ray crystallography .Chemical Reactions Analysis
Upon an ArF laser (193 nm) photolysis, the azide in solid noble gas matrices splits off N2 and yields the sulfonyl nitrene CH3SO2N in the triplet ground state. Subsequent photolysis with UV light (266 nm) causes the transformation from the nitrene to the pseudo-Curtius rearrangement product CH3NSO2 .Physical And Chemical Properties Analysis
The physical properties of methanesulfonic acid were investigated, providing insights into its stability and role in biogeochemical cycling. The molecular structure of methanesulfonyl azide was characterized in both gas phase and solid state .科学的研究の応用
Molecular Structure Analysis
Methanesulfonyl Azide has been characterized in a neat form by IR (gas, matrix-isolation) and Raman (solid) spectroscopy, and its structure has been established by X-ray crystallography . In both gas phase and solid state, the azide exhibits single conformation with the azido ligand being synperiplanar to one of the two S groups .
2. Photolysis in Solid Noble Gas Matrices Upon an ArF laser (193 nm) photolysis, the azide in solid noble gas matrices splits off N2 and yields the sulfonyl nitrene CH3SO2N in the triplet ground state . Subsequent photolysis with UV light (266 nm) causes the transformation from the nitrene to the pseudo-Curtius rearrangement product CH3NSO2 .
Quantum Chemical Calculations
The identification of the photolysis intermediates by matrix-isolation IR spectroscopy is supported by quantum chemical calculations with DFT methods .
Synthesis of Other Compounds
Methanesulfonyl Azide is used in the synthesis of other compounds. For example, it can be used to produce 1,1-DIFLUORO-2-MORPHOLIN-4-YL-2-OXO-ETHANESULFONYL AZIDE .
Sensitized Photolyses
Methanesulfonyl Azide is used in sensitized photolyses in hydrocarbons.
Scientific Research
Methanesulfonyl Azide and related products are used for scientific research .
作用機序
Target of Action
Methanesulfonyl azide is primarily used in the modification of antisense oligonucleotides (ASOs), which are designed to bind to specific RNA targets and promote RNaseH1-mediated degradation of RNA . The primary targets of these ASOs are the specific RNA sequences they are designed to bind to .
Mode of Action
Methanesulfonyl azide is used to introduce mesyl-phosphoramidate (MsPA) linkages into the DNA gap and flanks of gapmer ASOs . This modification enhances the nuclease stability and protein binding properties of the ASOs . The MsPA linkage is introduced into ASOs by means of a Staudinger reaction between methanesulfonyl azide and the trivalent phosphite intermediate produced upon phosphoramidite coupling .
Biochemical Pathways
The introduction of MsPA linkages affects the RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity, and toxicity of the ASOs . Replacing up to 5 phosphorothioate (PS) linkages in the gap with MsPA is well tolerated and can greatly reduce both immune stimulation and cytotoxicity .
Pharmacokinetics
The improved nuclease stability of MsPA over PS translates to significant improvement in the duration of ASO action in mice . This suggests that the MsPA modification may enhance the bioavailability of the ASOs by increasing their resistance to degradation.
Result of Action
The result of the action of methanesulfonyl azide is the creation of ASOs with improved potency and therapeutic index, reduced pro-inflammatory effects, and extended duration of effect . These ASOs can effectively bind to their RNA targets and promote their degradation, leading to the downregulation of the target genes .
Action Environment
The action of methanesulfonyl azide and the resulting ASOs can be influenced by various environmental factors. For example, the efficiency of the Staudinger reaction used to introduce the MsPA linkages may be affected by the reaction conditions . Additionally, the stability and activity of the resulting ASOs can be influenced by the cellular environment, including the presence of nucleases and other proteins .
Safety and Hazards
将来の方向性
Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis . Furthermore, mesyl phosphoramidate oligonucleotides are able to form a complementary duplex with RNA, which is only slightly less stable than the equivalent DNA:RNA duplex. This raises the possibility of their application as potential antisense therapeutic agents .
特性
IUPAC Name |
N-diazomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonyl azide | |
CAS RN |
1516-70-7 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




